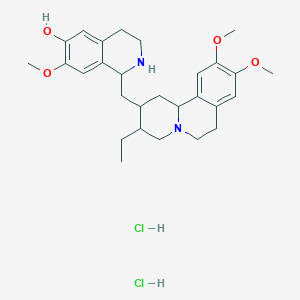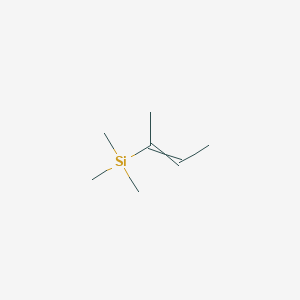
But-2-en-2-yl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a chemical compound with the molecular formula C7H16Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylsilane with 1-methyl-1-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other organosilicon compounds.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with alkenes or alkynes to form more complex organosilicon compounds.
Scientific Research Applications
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules or surfaces to study biological interactions.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to interact with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of new compounds or materials. Its reactivity is influenced by the presence of the silicon atom and the organic groups attached to it, which can participate in various chemical reactions.
Comparison with Similar Compounds
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to a silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom along with three methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom along with three methyl groups.
The uniqueness of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds.
Properties
Molecular Formula |
C7H16Si |
|---|---|
Molecular Weight |
128.29 g/mol |
IUPAC Name |
but-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
InChI Key |
QOZLCBPYZLFNST-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



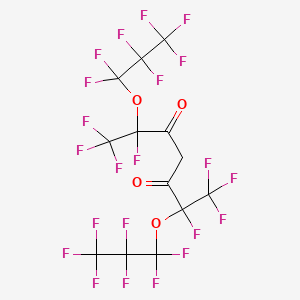
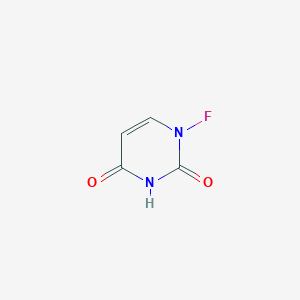
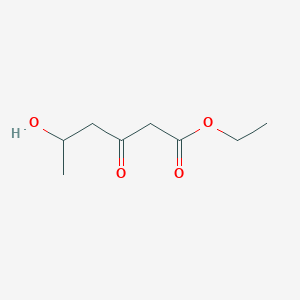
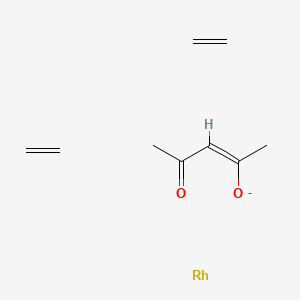
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

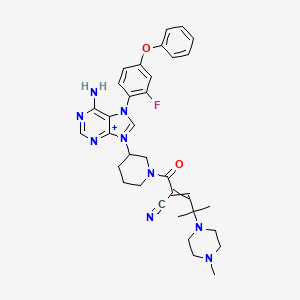
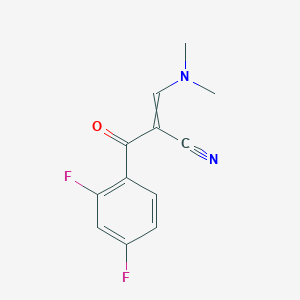
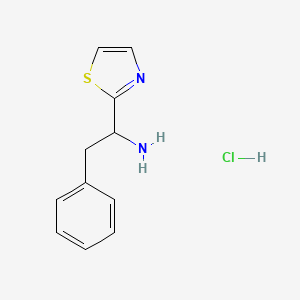

![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

